molecular formula C16H17BrN4O3S B3637340 5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B3637340
M. Wt: 425.3 g/mol
InChI Key: YVPONAMHBONUBY-UHFFFAOYSA-N
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Description

5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves multiple steps. The starting materials often include 3-bromo-4-morpholin-4-ylphenylamine and other reagents that facilitate the formation of the pyrimidinone ring and the incorporation of the sulfanylidenepyrimidinone moiety. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and sodium hydroxide (NaOH) for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-morpholin-4-ylphenylamine: A precursor in the synthesis of the target compound.

    Indole derivatives: These compounds share some structural similarities and have diverse biological activities.

    Pyrimidinone derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-[(3-bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3S/c1-20-15(23)11(14(22)19-16(20)25)9-18-10-2-3-13(12(17)8-10)21-4-6-24-7-5-21/h2-3,8-9,23H,4-7H2,1H3,(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPONAMHBONUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C=NC2=CC(=C(C=C2)N3CCOCC3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Reactant of Route 2
5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Reactant of Route 3
5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Reactant of Route 4
5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Reactant of Route 5
5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
5-[(3-Bromo-4-morpholin-4-ylphenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

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